molecular formula C10H8N2O3 B13581601 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13581601
M. Wt: 204.18 g/mol
InChI Key: QGEOQHMVPOIVLG-UHFFFAOYSA-N
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Description

5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The pyridine ring can then be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of pyridine and oxazole rings with a carboxylic acid group. This structure provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-7(11-6)9-5-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)

InChI Key

QGEOQHMVPOIVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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